XLogP3-AA Lipophilicity: Target Compound vs. Unsubstituted Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 0.6, compared to 0.2 for the unsubstituted parent scaffold 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS 1936311-44-2), representing a 3-fold increase in predicted lipophilicity [1]. This differentiation arises directly from the propargyl substituent at the C5 position.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid (CAS 1936311-44-2): XLogP3-AA = 0.2 |
| Quantified Difference | 0.4 log unit increase (3-fold higher lipophilicity) |
| Conditions | XLogP3-AA computed values from PubChem (target) and Guidechem (comparator) |
Why This Matters
A 0.4 log unit shift in predicted logP can substantially alter membrane permeability and protein binding in lead optimization, providing a distinct property space relative to the parent scaffold for medicinal chemistry programs.
- [1] PubChem, Compound Summary for CID 167740183: 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/167740183 View Source
